![molecular formula C17H8Cl2O B13777355 7H-Benz[de]anthracen-7-one, 3,9-dichloro- CAS No. 66104-58-3](/img/structure/B13777355.png)
7H-Benz[de]anthracen-7-one, 3,9-dichloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,9-Dichloro-7H-benz[de]anthracen-7-one is a chlorinated derivative of benzanthrone, a polycyclic aromatic ketone. This compound is known for its unique chemical structure, which includes two chlorine atoms attached to the benzanthrone core. It has a molecular formula of C17H8Cl2O and a molecular weight of 299.15 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,9-Dichloro-7H-benz[de]anthracen-7-one typically involves the chlorination of benzanthrone. One common method is the direct chlorination of benzanthrone using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 3 and 9 positions .
Industrial Production Methods
Industrial production of 3,9-Dichloro-7H-benz[de]anthracen-7-one follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
3,9-Dichloro-7H-benz[de]anthracen-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of dichloroanthraquinones.
Reduction: Formation of dichlorohydroxyanthracenes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,9-Dichloro-7H-benz[de]anthracen-7-one has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3,9-Dichloro-7H-benz[de]anthracen-7-one involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the normal function of the genetic material. This intercalation can lead to the inhibition of DNA replication and transcription, making it a potential candidate for anticancer therapies. Additionally, the compound can interact with cellular proteins, affecting their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzanthrone: The parent compound without chlorine substitutions.
3,9-Dibromo-7H-benz[de]anthracen-7-one: A brominated derivative with similar properties.
7H-Benz[de]anthracen-7-one: A non-halogenated derivative with different reactivity.
Uniqueness
3,9-Dichloro-7H-benz[de]anthracen-7-one is unique due to the presence of chlorine atoms, which enhance its reactivity and potential biological activities. The chlorination also affects the compound’s physical properties, such as solubility and melting point, making it distinct from its non-chlorinated counterparts .
Properties
CAS No. |
66104-58-3 |
|---|---|
Molecular Formula |
C17H8Cl2O |
Molecular Weight |
299.1 g/mol |
IUPAC Name |
3,9-dichlorobenzo[b]phenalen-7-one |
InChI |
InChI=1S/C17H8Cl2O/c18-9-4-5-10-11-6-7-15(19)12-2-1-3-13(16(11)12)17(20)14(10)8-9/h1-8H |
InChI Key |
CWOMZMMYXCMUCI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C(=O)C4=C3C=CC(=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


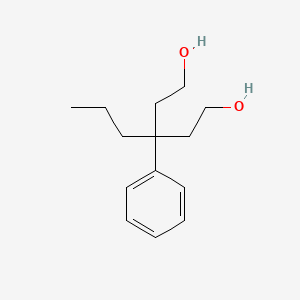
![Tetraammonium [[(2-ethylhexyl)imino]bis(methylene)]bisphosphonate](/img/structure/B13777291.png)
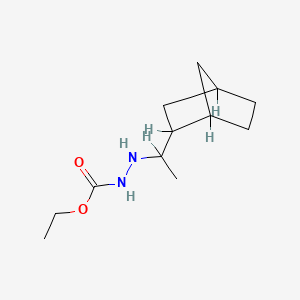
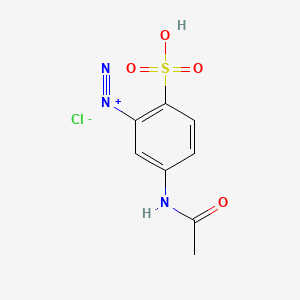
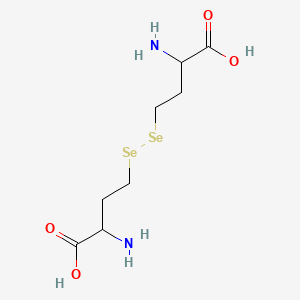

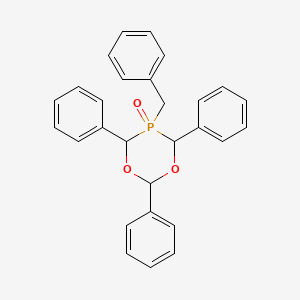
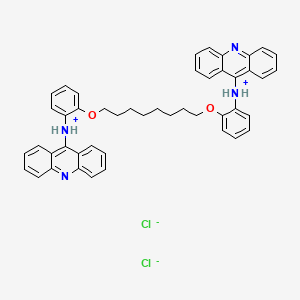
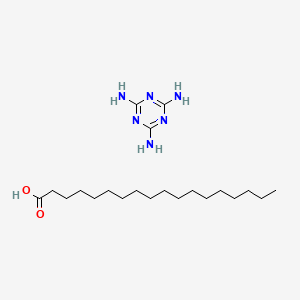

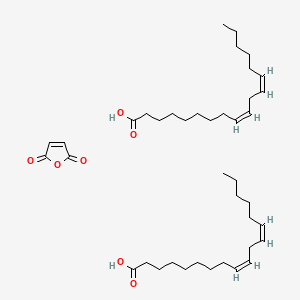
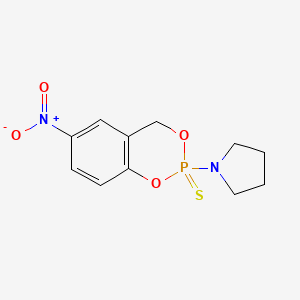
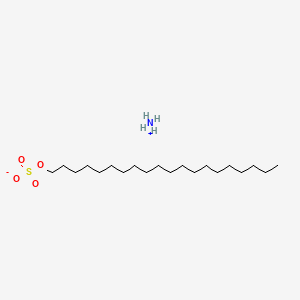
![(4-{(Z)-[4-(4-Methoxybenzoyl)phenyl]-NNO-azoxy}phenyl)(4-methoxyphenyl)methanone](/img/structure/B13777358.png)
